molecular formula C11H12O4 B8461973 Methyl 4-oxo-4-(4-hydroxyphenyl)butanoate CAS No. 39560-32-2

Methyl 4-oxo-4-(4-hydroxyphenyl)butanoate

Cat. No.: B8461973
CAS No.: 39560-32-2
M. Wt: 208.21 g/mol
InChI Key: PVDDSSCYJCLGOD-UHFFFAOYSA-N
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Description

Methyl 4-oxo-4-(4-hydroxyphenyl)butanoate is a useful research compound. Its molecular formula is C11H12O4 and its molecular weight is 208.21 g/mol. The purity is usually 95%.
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Properties

CAS No.

39560-32-2

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

methyl 4-(4-hydroxyphenyl)-4-oxobutanoate

InChI

InChI=1S/C11H12O4/c1-15-11(14)7-6-10(13)8-2-4-9(12)5-3-8/h2-5,12H,6-7H2,1H3

InChI Key

PVDDSSCYJCLGOD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC(=O)C1=CC=C(C=C1)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of the compound from Step 1 (77.3 g), 48% HBr (310 ml), and acetic acid (620 ml) was heated under reflux for 18 hours. The resulting mixture was cooled to room temperature and poured into 3 liters of water. The resulting solution was extracted with ethyl acetate (3×500 ml). The combined organic layers were washed with water (4×200 ml), dried over Na2SO4, the solvents were removed by evaporation and the residue was dissolved in 10% HCl/methanol (500 ml). After 10 hours at room temperature the volatile components were removed by evaporation in vacuo. The resulting residue was triturated with hexane to yield the title compound, m.p. 115°-116°.
Quantity
77.3 g
Type
reactant
Reaction Step One
Name
Quantity
310 mL
Type
reactant
Reaction Step One
Quantity
620 mL
Type
reactant
Reaction Step One
Name
Quantity
3 L
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of the compound from Step A (77.3 g), 48% HBr (310 ml), and acetic acid (620 ml) was heated under reflux for 18 hours. The resulting mixture was cooled to room temperature and poured into 3 liters of water. The resulting solution was extracted with ethyl acetate (3×500 ml). The 200 ml), dried over Na2SO4, the solvents were removed by evaporation and the residue was dissolved in 10% HCl/methanol (500 ml). After 1 hour at room temperature the volatile components were removed by evaporation in vacuo. The resulting residue was triturated with hexane to yield the title compound, mp 115°-116°.
Quantity
77.3 g
Type
reactant
Reaction Step One
Name
Quantity
310 mL
Type
reactant
Reaction Step One
Quantity
620 mL
Type
reactant
Reaction Step One
Name
Quantity
3 L
Type
solvent
Reaction Step Two

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